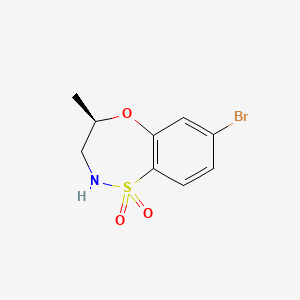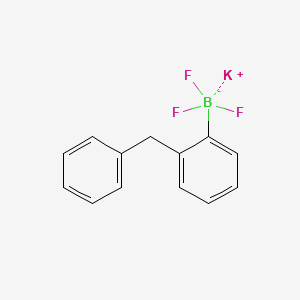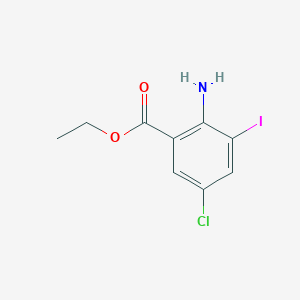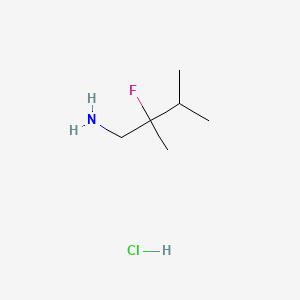![molecular formula C8H12ClFN2O B13471171 3-[(2-Fluoropyridin-3-yl)oxy]propan-1-amine hydrochloride CAS No. 2866319-40-4](/img/structure/B13471171.png)
3-[(2-Fluoropyridin-3-yl)oxy]propan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Fluoropyridin-3-yl)oxy]propan-1-amine hydrochloride: is a chemical compound that belongs to the class of fluoropyridines It is characterized by the presence of a fluorine atom attached to a pyridine ring, which is further connected to a propan-1-amine group via an oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-Fluoropyridin-3-yl)oxy]propan-1-amine hydrochloride typically involves the following steps:
Formation of 2-Fluoropyridin-3-amine: This can be achieved through the fluorination of pyridine derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 3-[(2-Fluoropyridin-3-yl)oxy]propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form amine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, acetic acid (CH3COOH)
Reduction: LiAlH4, NaBH4, ethanol (EtOH)
Substitution: Ammonia (NH3), thiols (RSH), alkoxides (ROH)
Major Products:
Oxidation: Nitroso or nitro derivatives
Reduction: Amine derivatives
Substitution: Substituted pyridine derivatives
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, 3-[(2-Fluoropyridin-3-yl)oxy]propan-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. The presence of fluorine in the molecule can enhance its bioavailability and metabolic stability, making it a valuable candidate for drug development .
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmaceutical intermediate. It can be used in the synthesis of various therapeutic agents targeting specific biological pathways .
Industry: In the material science industry, this compound is used in the development of advanced materials with unique properties such as increased thermal stability and resistance to degradation .
Mecanismo De Acción
The mechanism of action of 3-[(2-Fluoropyridin-3-yl)oxy]propan-1-amine hydrochloride involves its interaction with specific molecular targets in biological systems. The fluorine atom in the pyridine ring can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity . The amine group can participate in various biochemical reactions, including enzyme inhibition and receptor modulation .
Comparación Con Compuestos Similares
- 2-Fluoropyridin-3-amine
- 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol
- 2-(3-Fluoropyridin-4-yl)propan-2-amine hydrochloride
Comparison: Compared to these similar compounds, 3-[(2-Fluoropyridin-3-yl)oxy]propan-1-amine hydrochloride is unique due to the presence of the propan-1-amine group connected via an oxygen atom. This structural feature can influence its chemical reactivity and biological activity, making it a versatile compound for various applications .
Propiedades
Número CAS |
2866319-40-4 |
|---|---|
Fórmula molecular |
C8H12ClFN2O |
Peso molecular |
206.64 g/mol |
Nombre IUPAC |
3-(2-fluoropyridin-3-yl)oxypropan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H11FN2O.ClH/c9-8-7(3-1-5-11-8)12-6-2-4-10;/h1,3,5H,2,4,6,10H2;1H |
Clave InChI |
WADGKFKTYSHUQY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)F)OCCCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl[2-(pyrrolidin-1-yl)ethyl]amine hydrochloride](/img/structure/B13471089.png)


![tert-butyl N-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}carbamate](/img/structure/B13471103.png)
![Lithium(1+) 2-[1-(pyridin-2-yl)cyclopropyl]acetate](/img/structure/B13471114.png)
![Tert-butyl N-[(1S,2S)-1-ethyl-2-hydroxy-propyl]carbamate](/img/structure/B13471118.png)





![Methyl 3-{[(tert-butoxy)carbonyl]amino}-5-(hydroxymethyl)benzoate](/img/structure/B13471155.png)
![2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)benzoic acid hydrochloride](/img/structure/B13471157.png)

